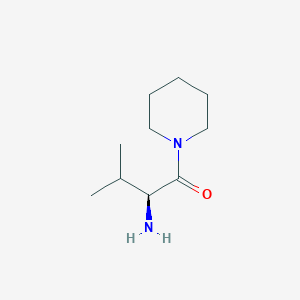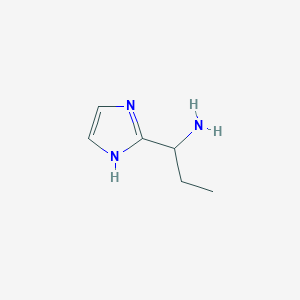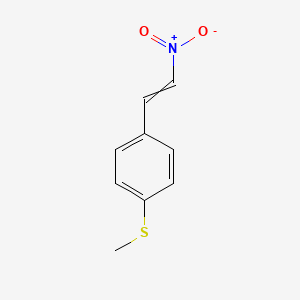![molecular formula C14H22FN5 B11747631 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine CAS No. 1855948-77-4](/img/structure/B11747631.png)
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, making it a unique and potentially versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, which are then functionalized with the desired substituents. The key steps include:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the fluoroethyl and methylpropyl groups. Common reagents for these reactions include alkyl halides and bases like potassium carbonate.
Coupling Reactions: The final step involves coupling the two substituted pyrazole rings using a suitable linker, such as a methylene bridge, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl substituents, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into dihydropyrazoles.
Substitution: The fluoroethyl and methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoroethyl group could yield fluoroacetaldehyde, while reduction of the pyrazole rings could produce dihydropyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research could focus on evaluating the compound’s efficacy and safety in various biological assays.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure may impart desirable characteristics like thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved might include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-1H-pyrazole
- 1-(2-methylpropyl)-1H-pyrazole
- 1-(2-fluoroethyl)-3-methyl-1H-pyrazole
Uniqueness
What sets {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine apart from similar compounds is the presence of two distinct pyrazole rings with different substituents. This structural complexity can lead to unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
1855948-77-4 |
|---|---|
Molecular Formula |
C14H22FN5 |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-12(2)11-20-14(3-6-17-20)10-16-9-13-4-7-19(18-13)8-5-15/h3-4,6-7,12,16H,5,8-11H2,1-2H3 |
InChI Key |
VGAFPHXNIWLTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11747551.png)
![(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B11747552.png)


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747586.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747588.png)
![1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B11747589.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747593.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11747620.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11747627.png)

![4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11747640.png)
